(5-Nitropyridin-2-yl)-p-tolyl-amine

medicinal chemistry physicochemical characterization isomer comparison

This compound is a critical intermediate for synthesizing SMN protein modulators (SMA therapy) and diaminotriazine hNav1.7 inhibitors (pain). Its unique 5-nitro-2-pyridinamine scaffold with p-tolyl substitution enables precise kinase inhibitor library development. Do NOT substitute with the m-tolyl analog (CAS 70951-78-9) – the 10.4°C boiling point difference and altered crystallization behavior compromise reaction scalability and final product purity. High purity (≥98%) ensures reliable downstream synthetic performance. For focused library synthesis and lead optimization, purchase only the regiospecifically pure p-tolyl isomer.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Cat. No. B15344878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Nitropyridin-2-yl)-p-tolyl-amine
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O2/c1-9-2-4-10(5-3-9)14-12-7-6-11(8-13-12)15(16)17/h2-8H,1H3,(H,13,14)
InChIKeyLTTQCKCQFPRMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Nitropyridin-2-yl)-p-tolyl-amine (CAS 70951-77-8): Technical Baseline and Procurement-Relevant Identity


(5-Nitropyridin-2-yl)-p-tolyl-amine (CAS 70951-77-8; systematic name 2-Pyridinamine, N-(4-methylphenyl)-5-nitro-), molecular formula C12H11N3O2 and molecular weight 229.23 g/mol, is a nitro-substituted 2-aminopyridine derivative featuring a p-tolyl group attached to the amine nitrogen . The compound incorporates two key pharmacophoric elements: a 5-nitropyridine ring system and a para-methylated phenylamine moiety. Predicted physicochemical properties include a density of approximately 1.3±0.1 g/cm³, boiling point of 395.1±32.0 °C at 760 mmHg, topological polar surface area of 89.65 Ų, and calculated ALogP of 2.66 . This compound serves as a versatile synthetic intermediate in medicinal chemistry, with documented applications in the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines targeting inducible nitric oxide synthase .

Why Generic Substitution Fails: (5-Nitropyridin-2-yl)-p-tolyl-amine Procurement Considerations


Generic substitution of (5-Nitropyridin-2-yl)-p-tolyl-amine with seemingly similar analogs is not scientifically defensible due to the compound's specific electronic and steric profile. The precise positioning of the nitro group at the 5-position of the pyridine ring, combined with the para-tolyl substitution on the secondary amine, creates a unique electron density distribution that influences both reactivity in downstream synthetic transformations and potential biological target engagement [1]. Regioisomeric variants (e.g., m-tolyl analog CAS 70951-78-9) exhibit measurably different physicochemical properties, including a 10.4 °C differential in boiling point and distinct melting behavior, which directly impact formulation stability and chromatographic purification protocols . Furthermore, the 5-nitropyridine scaffold demonstrates class-wide biological activity profiles that are highly sensitive to substitution pattern—variations in the position or nature of substituents can result in orders-of-magnitude differences in target inhibition potency, as evidenced by comparative SAR within this compound class [2]. Substitution with uncharacterized analogs risks introducing unverified biological activity, altered metabolic stability, or synthetic incompatibility.

(5-Nitropyridin-2-yl)-p-tolyl-amine: Quantified Differentiation Evidence for Scientific Selection


Regioisomeric Differentiation: Para-Tolyl vs. Meta-Tolyl Physicochemical Properties

Direct comparison of regioisomers reveals that the para-tolyl derivative (CAS 70951-77-8) and meta-tolyl analog (CAS 70951-78-9) are not interchangeable. The target compound exhibits a boiling point of 395.1±32.0 °C at 760 mmHg, whereas the m-tolyl isomer boils at 384.7±32.0 °C under identical conditions—a difference of 10.4 °C . Additionally, the m-tolyl isomer is characterized by a melting point of 128-129 °C (from methanol), while the p-tolyl derivative lacks a reported melting point in the same solvent system, suggesting different solid-state packing and thermal stability profiles . The density for both isomers is predicted as 1.3±0.1 g/cm³ with a calculated pKa of 2.28±0.10 . These differences arise from the distinct electronic and steric contributions of para versus meta substitution, affecting intermolecular interactions, solubility in organic solvents, and chromatographic retention behavior.

medicinal chemistry physicochemical characterization isomer comparison

Synthetic Intermediate Specificity: Documented Utility in Modulator and Inhibitor Synthesis

(5-Nitropyridin-2-yl)-p-tolyl-amine is specifically documented as a reactant in the synthesis of three distinct classes of pharmacologically relevant compounds: (1) survival motor neuron (SMN) protein modulators, (2) diaminotriazine hNav1.7 inhibitors, and (3) heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase . This documented synthetic utility distinguishes the compound from its closest structural analog, 5-nitro-2-(p-tolyl)pyridine (CAS 131941-26-9), which is synthesized via Suzuki-Miyaura coupling and lacks the secondary amine functionality essential for conjugation with carboxamide and heteroalicyclic moieties [1]. The amine nitrogen in the target compound provides a versatile handle for further derivatization—including acylation, alkylation, and sulfonylation—that is absent in the C-aryl analog. This functional divergence creates fundamentally different synthetic pathways and end-product profiles.

medicinal chemistry organic synthesis building block

Pharmacophore Class Validation: 5-Nitropyridine-2-amine Scaffold Demonstrates Defined Biological Target Engagement

The 5-nitropyridine-2-amine scaffold present in the target compound is a validated pharmacophore with demonstrated target engagement across multiple enzyme classes. KRIBB11 (CHEBI:228800), which contains a [6-(methylamino)-3-nitropyridin-2-yl]amino group directly analogous to the core structure of (5-Nitropyridin-2-yl)-p-tolyl-amine, functions as a heat shock factor 1 (HSF1) inhibitor with an IC50 of 1.2 μM and suppresses tumor growth in mouse xenograft models [1]. Within the broader nitropyridin-2-ylamine class, compound N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine demonstrates IC50 = 444 nM against ribosomal s6 kinase p70S6Kβ (S6K2) [2]. This class-level activity distinguishes nitropyridin-2-ylamines from non-nitrated aminopyridine derivatives, which generally lack the electron-withdrawing nitro group essential for optimal hinge-region binding in kinase ATP pockets and for bioreductive activation pathways. The absence of direct activity data for the specific p-tolyl derivative represents a limitation, but the scaffold-level evidence supports its potential as a productive starting point for kinase inhibitor development.

medicinal chemistry enzyme inhibition kinase inhibitor

Predicted ADME and Drug-Likeness Profile Relative to In-Class Analogs

Computational property predictions provide a comparative framework for prioritizing (5-Nitropyridin-2-yl)-p-tolyl-amine among structurally related candidates. The target compound has a topological polar surface area (TPSA) of 89.65 Ų and calculated ALogP of 2.66 . This places it below the typical TPSA threshold of 140 Ų for acceptable oral bioavailability and within the optimal lipophilicity range (ALogP 1-3) for balancing membrane permeability with aqueous solubility. In contrast, the para-dimethylamino analog N,N-dimethyl-N'-(5-nitropyridin-2-yl)benzene-1,4-diamine (CAS not specified) exhibits weak biological activity in HTS campaigns, with an EC50 > 29.9 μM against trace amine-associated receptor 1 [1]. The p-tolyl substitution provides a favorable balance of lipophilicity and molecular recognition capacity without introducing the metabolic liability associated with N-demethylation pathways that plague dimethylamino derivatives. Molecular weight (229.23 g/mol) is comparable across the regioisomeric series (p-tolyl and m-tolyl both 229.23 g/mol), but the para-substitution geometry yields distinct conformational preferences that may influence target binding.

computational ADME drug-likeness medicinal chemistry optimization

(5-Nitropyridin-2-yl)-p-tolyl-amine: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Development of Kinase Inhibitors Targeting Rare Cysteine-Containing Kinases

The 5-nitropyridine-2-amine scaffold present in (5-Nitropyridin-2-yl)-p-tolyl-amine has demonstrated utility in targeting kinases harboring rare cysteine residues in the hinge region, as evidenced by the 444 nM IC50 of a structurally related compound against p70S6Kβ (S6K2) . The p-tolyl derivative offers a synthetic entry point for generating focused libraries of potential kinase inhibitors through derivatization at the secondary amine position. Its favorable computed TPSA (89.65 Ų) and ALogP (2.66) suggest suitability for lead optimization programs where maintaining drug-like properties is critical. The compound's documented use in synthesizing diaminotriazine hNav1.7 inhibitors further validates its role in ion channel modulator development—an area of active investigation for pain therapeutics. Researchers should verify target engagement experimentally before committing to large-scale synthesis campaigns.

Synthetic Methodology: Preparation of Heteroalicyclic Carboxamidines as iNOS Inhibitors

This compound is specifically documented as a reactant in the synthesis of heteroalicyclic carboxamidines targeting inducible nitric oxide synthase (iNOS) . The secondary amine functionality enables direct coupling with activated carboxylic acid derivatives, isocyanates, or carbamoyl chlorides to generate carboxamide and carboxamidine linkages. The 10.4 °C higher boiling point compared to the m-tolyl isomer (395.1 vs. 384.7 °C) provides a wider thermal operating window during reactions requiring elevated temperatures. The absence of a defined melting point for the p-tolyl derivative—in contrast to the m-tolyl isomer's sharp melting point of 128-129 °C —may indicate different crystallization behavior that could influence purification strategy selection and final product recovery yields.

Pharmaceutical Development: Survival Motor Neuron (SMN) Protein Modulator Synthesis

The compound is validated as a reactant in the synthesis of survival motor neuron (SMN) protein modulators , placing it directly within the therapeutic development pathway for spinal muscular atrophy (SMA). The regioisomeric specificity demonstrated by the 10.4 °C boiling point differential between p-tolyl and m-tolyl derivatives underscores the importance of procuring the correct isomer for this application—substitution with the m-tolyl analog would introduce an unintended structural perturbation that could alter both the synthetic route efficiency and the biological activity of the final modulator compound. The compound's TPSA (89.65 Ų) and ALogP (2.66) are consistent with CNS drug-like properties, which is relevant for SMA therapeutics requiring blood-brain barrier penetration.

Chemical Biology: HSF1 Pathway Probe Development

The 5-nitropyridine-2-amine scaffold serves as the core recognition element in KRIBB11, a validated heat shock factor 1 (HSF1) inhibitor with an IC50 of 1.2 μM that suppresses tumor growth in mouse xenograft models . (5-Nitropyridin-2-yl)-p-tolyl-amine provides a structurally simplified platform for developing HSF1 pathway probes and inhibitor candidates. The p-tolyl substituent offers a lipophilic anchor point (ALogP 2.66) that may enhance cellular permeability compared to more polar alternatives, while the nitro group maintains the electron-deficient pyridine character required for potential hinge-binding interactions. Direct HSF1 inhibitory activity for this specific derivative has not been reported and must be established through experimental validation; the scaffold-level evidence supports its prioritization for screening campaigns.

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